N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide
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Overview
Description
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C9H17N3O2. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide typically involves the reaction of 1,4-diazepane with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques to ensure the completion of the reaction. The final product is then isolated and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diazepane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant or anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction leads to its observed effects, such as anxiolytic or anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-diazepan-2-one: Structurally similar but differs in the substitution pattern on the diazepane ring.
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride: A hydrochloride salt form of the compound with different solubility properties.
Uniqueness
This compound is unique due to its specific substitution on the diazepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12/h10H,2-7H2,1H3,(H,11,13) |
InChI Key |
RRBZDZNXXRAGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCNCC1 |
Origin of Product |
United States |
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